4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid
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Overview
Description
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base, such as sodium carbonate, to form the Fmoc-protected amino acid . This intermediate is then subjected to further reactions to introduce the tetramethylpiperidine and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis . This compound interacts with molecular targets such as enzymes and proteins, facilitating the study of their functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
Uniqueness
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid stands out due to its unique combination of the Fmoc protecting group and the tetramethylpiperidine moiety. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C25H29N2O5+ |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C25H28N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H-,26,28,29,30)/p+1 |
InChI Key |
BJZJLCBMNKRXNA-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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